1,5-Naphthyridin-4-ol

Übersicht

Beschreibung

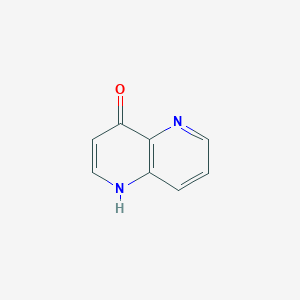

1,5-Naphthyridin-4-ol (C₈H₆N₂O) is a heterocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 5 and a hydroxyl group at position 2. It has garnered significant attention in medicinal chemistry, materials science, and natural product research. Key properties include a molecular weight of 146.15 g/mol, a density of 1.348 g/cm³, and a boiling point of 332.7°C . Its electronic structure, characterized by electron-deficient naphthyridine cores and hydrogen-bonding capabilities from the hydroxyl group, makes it a versatile scaffold for coordination chemistry (e.g., in Pt and Ir complexes for OLEDs) and bioactive molecule design . Notably, it has been identified in the bark of Copaifera mildbraedii , highlighting its natural occurrence alongside synthetic accessibility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Naphthyridin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield this compound . Another method involves the condensation of 2-aminopyridine with β-ketoesters followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Naphthyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,5-Naphthyridin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.

Wirkmechanismus

The mechanism of action of 1,5-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

- Key Insights: The hydroxyl group at C4 in this compound facilitates hydrogen bonding, critical for ligand-metal coordination in OLED complexes . Methoxy or fluorine substitutions enhance solubility and bioactivity, as seen in antimalarial derivatives . Compared to quinolin-4-ol, the fused naphthyridine core in this compound offers greater rigidity and electron deficiency, improving charge transport in optoelectronic devices .

Photophysical and Optoelectronic Performance

- Key Insights: this compound-based Pt complexes exhibit superior NIR electroluminescence due to strong metal-ligand charge transfer (MLCT) transitions . Ir complexes with this compound derivatives achieve record external quantum efficiencies (EQE >31%) in red OLEDs, outperforming quinoline-based analogues .

Biologische Aktivität

1,5-Naphthyridin-4-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 5, and a hydroxyl group at position 4. This unique structure contributes to its reactivity and biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Electrophilic and Nucleophilic Reactions : The compound can react with electrophilic or nucleophilic reagents, facilitating various biochemical pathways. It participates in oxidation, reduction, and substitution reactions, leading to the formation of numerous derivatives with distinct properties .

- Metal Complex Formation : The compound is known for forming metal complexes that exhibit enhanced biological activity. These complexes have been studied for their potential in photoluminescence and electroluminescence applications.

Biological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine exhibit significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 6–7 mM against S. aureus and 5.4–7.1 mM against Mycobacterium smegmatis .

- Antiviral Properties : Studies have shown that certain naphthyridine derivatives possess antiviral activities, making them candidates for further investigation in antiviral drug development .

- Anticancer Activity : this compound has been evaluated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Antibacterial Study : A study evaluated the antibacterial efficacy of several naphthyridine derivatives against Gram-positive bacteria. The results indicated that specific modifications to the naphthyridine skeleton enhanced antibacterial activity significantly .

- Anticancer Research : In vitro studies demonstrated that this compound derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential therapeutic applications in oncology .

- Immunomodulatory Effects : A derivative was tested for its ability to modulate immune responses in animal models of colitis. The compound reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-aminopyridine and ethyl acetoacetate. Various synthetic strategies have been developed to optimize yield and purity for pharmaceutical applications .

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 161.16 g/mol |

| Biological Activities | Antimicrobial, antiviral, anticancer |

| Mechanisms | Electrophilic/nucleophilic reactions; metal complex formation |

| Synthesis Methods | Cyclization reactions from precursors |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1,5-Naphthyridin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : this compound is typically synthesized via cyclization reactions using precursors like aminopyridines or pyridone derivatives. Key steps include acid- or base-catalyzed condensation and thermal cyclization. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. For reproducibility, document reaction time, stoichiometry, and quenching protocols meticulously .

Q. How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer : Core characterization includes:

- Melting point : Differential Scanning Calorimetry (DSC) or capillary method.

- Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) under controlled pH.

- Spectroscopy : UV-Vis (λmax in methanol), FT-IR (O-H stretch ~3200 cm⁻¹, C=N ~1650 cm⁻¹), and elemental analysis for empirical formula validation.

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (vermiculite), avoid water to prevent dispersion.

- Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" for incineration.

- Toxicity Note : Acute toxicity data are limited; assume irritancy to eyes/skin and respiratory tract. First aid: Flush eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. How can researchers design preliminary biological activity assays for this compound derivatives?

Methodological Answer : For antimycobacterial activity (e.g., against M. tuberculosis H37Rv):

- In vitro MIC assay : Use microdilution in Middlebrook 7H9 broth. Include isoniazid as a positive control.

- Cytotoxicity : Test on Vero cells via MTT assay.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkylation at O- or N-positions) and compare logP values (calculated via software like ChemAxon) to correlate hydrophobicity with activity .

Advanced Research Questions

Q. How can conflicting data on the ecological toxicity of this compound be resolved?

Methodological Answer : Existing SDS documents lack ecotoxicity data (e.g., LC50 for aquatic organisms). To address this:

- Conduct OECD 201/202 tests for algal and Daphnia magna toxicity.

- Use QSAR modeling to predict bioaccumulation (logKow) and persistence (DT50).

- Cross-reference with structurally similar compounds (e.g., quinoline derivatives) to infer degradation pathways. Publish negative results to fill data gaps and refine risk assessments .

Q. What advanced NMR techniques are required to distinguish N- vs. O-alkylated this compound derivatives?

Methodological Answer :

- ¹H-¹³C HMBC : Identify long-range coupling between alkyl protons and the heterocyclic core.

- NOESY : Confirm spatial proximity of alkyl groups to aromatic protons (O-alkylation shows NOE between alkyl-H and C3-H).

- ¹⁵N NMR : Chemical shifts >300 ppm indicate N-alkylation vs. <250 ppm for O-alkylation.

- DEPT-135 : Resolve methyl/methylene groups in complex mixtures. Validate with X-ray crystallography if possible .

Q. How can researchers optimize this compound-based iridium(III) complexes for OLED applications?

Methodological Answer :

- Ligand Design : Introduce electron-withdrawing groups (e.g., -CF₃) to the naphthyridine core to enhance electron mobility.

- Photophysical Analysis : Measure photoluminescence quantum yield (PLQY) using integrating spheres; target λem ~620–650 nm for pure red emission.

- Device Fabrication : Spin-coat complexes onto ITO/PEDOT:PSS substrates. Optimize layer thickness (e.g., 80–100 nm) and annealing temperature (150–200°C) to achieve external quantum efficiency (EQE) >30% .

Q. What methodological strategies ensure reproducibility in synthesizing this compound analogs?

Methodological Answer :

- Automated Reaction Monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation in real time.

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically to identify critical factors.

- Crystallization Control : Seed supersaturated solutions with pure crystals to avoid polymorphic variations.

- Data Sharing : Publish detailed procedures in compliance with Beilstein Journal guidelines, including raw NMR spectra and HPLC chromatograms in supplementary materials .

Q. Methodological Best Practices

- Data Triangulation : Combine experimental results (e.g., biological activity) with computational models (molecular docking) to validate hypotheses .

- Ethical Reporting : Disclose incomplete toxicity/ecotoxicity data transparently and advocate for standardized testing .

- Interdisciplinary Collaboration : Partner with material scientists for OLED optimization and microbiologists for SAR studies .

Eigenschaften

IUPAC Name |

1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPLFNGUPLZYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901670 | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-54-1, 16795-72-5 | |

| Record name | 5423-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.